tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound notable for its applications in organic synthesis and medicinal chemistry. This compound is classified under carboxylates, which are esters derived from carboxylic acids. It is recognized for its role as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide extensive data on its properties and applications. It is identified by the International Union of Pure and Applied Chemistry name tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate and has the molecular formula .
This compound is classified as a pyrrolidine derivative, featuring a tert-butyl group and a hydroxyethyl substituent. It is categorized under several chemical classifications, including:
The synthesis of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-hydroxyethylamine. This reaction can be performed under controlled conditions to maximize yield and purity.
The molecular structure of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be represented using various structural formulas:
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3
CC(C)(C)OC(=O)N1CCC(C1)CCO
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo several chemical reactions typical for esters and amines:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to enhance efficiency and selectivity .
The mechanism of action for tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate primarily relates to its role as a biochemical intermediate. It may act as a substrate in enzymatic reactions or interact with biological receptors due to its structural similarity to naturally occurring compounds.
Safety data indicate that the compound poses moderate hazards (signal word "Warning") due to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has diverse applications across several fields:
This compound's versatility makes it valuable in both academic research and industrial applications, highlighting its importance within the chemical sciences.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2